Direct Comparison of Anti-Cancer Activity: Thiazolo[5,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
In a direct head-to-head comparison, the thiazolo[5,4-d]pyrimidine derivative (7a) demonstrated superior anti-cancer activity compared to its thieno[2,3-d]pyrimidine analog (6a) [1]. Both compounds were evaluated in the same study using a scaffold-hopping approach to optimize PI3K inhibition [1]. The quantified difference highlights the critical impact of the sulfur vs. carbon atom substitution on the fused ring's biological efficacy [1].
| Evidence Dimension | Anti-cancer activity |
|---|---|
| Target Compound Data | Thiazolo[5,4-d]pyrimidine 7a |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine 6a |
| Quantified Difference | Thiazolo[5,4-d]pyrimidine 7a had 'better' anti-cancer activity. |
| Conditions | In vitro PI3K inhibition and anti-proliferative assays. |
Why This Matters
This direct comparison validates the selection of thiazolo[5,4-d]pyrimidine over its thieno analog for kinase-targeted drug discovery programs.
- [1] J. Med. Chem. 2021, 64, 2, 873–889. Discovery of New Thieno[2,3-d]pyrimidine and Thiazolo[5,4-d]pyrimidine Derivatives as Orally Active Phosphoinositide 3-Kinase Inhibitors. View Source
